molecular formula C11H7Cl2NO3 B176883 Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS No. 130613-19-3

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B176883
CAS No.: 130613-19-3
M. Wt: 272.08 g/mol
InChI Key: DNQDFGYHUHRIHR-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate typically involves the condensation of 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the ester group enhances its lipophilicity and potential bioactivity compared to other quinoline derivatives .

Properties

IUPAC Name

methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQDFGYHUHRIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563517
Record name Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130613-19-3
Record name Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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